molecular formula C20H23N3O5S B2535340 N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide CAS No. 896288-96-3

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

Cat. No. B2535340
CAS RN: 896288-96-3
M. Wt: 417.48
InChI Key: VTDGFFFDPIEHAR-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide, also known as DPP4 inhibitor, is a chemical compound that has been widely studied for its potential use in the treatment of diabetes.

Scientific Research Applications

Fluorescent Chemisensors and Metal Ion Detection

Imidazole derivatives, including our compound of interest, exhibit remarkable fluorescence properties. Their ability to fluoresce and glow under specific conditions makes them valuable in analytical processes. In particular, imidazole derivatives are employed as highly sensitive fluorescent chemisensors for detecting and imaging metal ions. The noticeable alteration in fluorescence following metal binding is a crucial characteristic that enhances their utility as chelators .

Photophysical Properties and Light-Emitting Devices

Imidazole-based compounds often exhibit intriguing photophysical properties, including fluorescence and phosphorescence. Researchers explore their use in light-emitting devices (LEDs), organic semiconductors, and optoelectronic applications. Our compound’s electronic structure and emission properties could contribute to the development of efficient LEDs.

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDGFFFDPIEHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

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